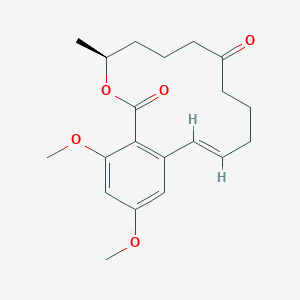

2,4-O-Dimethylzearalenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-O-Dimethylzearalenone (2,4-DIM) is a mycotoxin produced by various Fusarium species. It belongs to the zearalenone family, which is commonly found in agricultural commodities, such as grains and animal feed. 2,4-DIM has been identified as a potent estrogenic compound, which can cause adverse health effects in humans and animals. Therefore, it is crucial to understand the synthesis, mechanism of action, and physiological effects of 2,4-DIM.

作用机制

2,4-O-Dimethylzearalenone exerts its estrogenic activity by binding to the estrogen receptor and activating downstream signaling pathways. It has been shown to have a higher binding affinity to the estrogen receptor than zearalenone. The activation of the estrogen receptor by this compound can lead to various physiological effects, such as cell proliferation and differentiation.

Biochemical and Physiological Effects:

The estrogenic activity of this compound can cause adverse health effects in humans and animals. In vitro studies have shown that this compound can induce cell proliferation in breast cancer cells and disrupt the normal function of the reproductive system. In vivo studies have demonstrated that this compound can cause reproductive toxicity in rats and mice. Furthermore, this compound has been shown to have immunomodulatory effects, which can affect the immune response to infections and diseases.

实验室实验的优点和局限性

2,4-O-Dimethylzearalenone has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized or purchased from commercial sources. It is also a potent estrogenic compound, which can be used as a positive control in assays for estrogenic activity. However, this compound has some limitations for laboratory experiments. It is a toxic compound that requires proper handling and disposal. In addition, its estrogenic activity can interfere with the results of assays for other compounds, such as anti-estrogens.

未来方向

For research include investigating the potential health effects of low-dose exposure, developing more sensitive assays for detection, exploring the use of 2,4-O-Dimethylzearalenone as a biomarker, and developing safer alternatives for laboratory experiments.

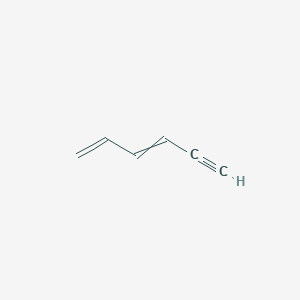

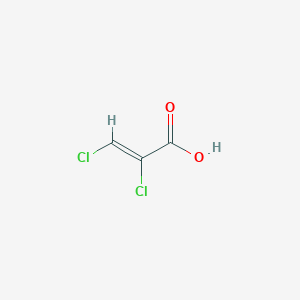

合成方法

2,4-O-Dimethylzearalenone can be synthesized through chemical or biological methods. Chemical synthesis involves the reaction of zearalenone with a methylating agent, such as iodomethane or dimethyl sulfate. Biological synthesis utilizes microbial enzymes, such as O-methyltransferases, to catalyze the methylation of zearalenone. Both methods have been used to produce this compound for research purposes.

科学研究应用

2,4-O-Dimethylzearalenone has been extensively studied for its estrogenic activity and potential health effects. It has been used as a model compound to investigate the mechanism of action of other estrogenic compounds, such as bisphenol A. In addition, this compound has been used to evaluate the estrogenic activity of environmental samples, such as water and soil. Furthermore, this compound has been investigated for its potential use in hormone replacement therapy and as a biomarker for exposure to estrogenic compounds.

属性

CAS 编号 |

10497-40-2 |

|---|---|

分子式 |

C10H15BrO |

分子量 |

346.4 g/mol |

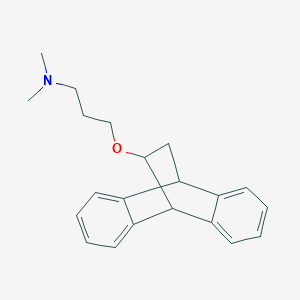

IUPAC 名称 |

(4S,12E)-16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |

InChI |

InChI=1S/C20H26O5/c1-14-8-7-11-16(21)10-6-4-5-9-15-12-17(23-2)13-18(24-3)19(15)20(22)25-14/h5,9,12-14H,4,6-8,10-11H2,1-3H3/b9-5+/t14-/m0/s1 |

InChI 键 |

MYILAUURZUNHGP-KVEVGEHQSA-N |

手性 SMILES |

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OC)OC)C(=O)O1 |

SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |

规范 SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)

![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)

![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)